molecular formula C21H21N3O4S B2871333 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005307-96-9

2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2871333
CAS RN: 1005307-96-9
M. Wt: 411.48
InChI Key: JFABQGZYNRIONN-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potential therapeutic agent that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It also induces cell cycle arrest and apoptosis in cancer cells. In inflammation research, it inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. In diabetes research, it improves glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide have been extensively studied. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It also reduces inflammation and oxidative stress in various tissues. In diabetes research, it improves glucose uptake and insulin sensitivity, leading to improved glycemic control.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and its ability to inhibit various signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. These include further studies to determine its safety and efficacy as a therapeutic agent, the development of more efficient synthesis methods, and the identification of its potential targets and signaling pathways. Additionally, studies could investigate its potential as a combination therapy with other therapeutic agents.

Synthesis Methods

The synthesis of 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves several steps. The first step is the synthesis of 6-(ethylsulfonyl)pyridazin-3-amine, which is then reacted with 4-bromoaniline to produce 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline. The final step involves the reaction of 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline with ethyl 2-bromoacetate to produce 2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.

Scientific Research Applications

2-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been extensively studied in various scientific research applications. It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and diabetes. In cancer research, it has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

2-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-19-8-6-5-7-17(19)21(25)22-16-11-9-15(10-12-16)18-13-14-20(24-23-18)29(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFABQGZYNRIONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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